N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide
CAS No.:
Cat. No.: VC16371078
Molecular Formula: C22H15N5O3S
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H15N5O3S |
|---|---|
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C22H15N5O3S/c1-13-18(21-24-19(27-30-21)15-10-6-3-7-11-15)31-22(23-13)25-20(28)16-12-17(29-26-16)14-8-4-2-5-9-14/h2-12H,1H3,(H,23,25,28) |
| Standard InChI Key | FQFUUPFLKZXWAQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=NC(=NO4)C5=CC=CC=C5 |
Introduction
Structural Characteristics and Molecular Composition
Core Architecture and Functional Groups
N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide integrates three distinct heterocyclic systems: a 1,3-thiazole ring substituted with a methyl group at position 4 and a 3-phenyl-1,2,4-oxadiazole moiety at position 5; a 1,2-oxazole ring linked to a phenyl group at position 5; and a carboxamide bridge connecting the thiazole and oxazole components . The E-configuration of the imine bond in the thiazol-2(3H)-ylidene group ensures planar geometry, facilitating π-π stacking interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H15N5O3S |
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=NC(=NO4)C5=CC=CC=C5 |
| Topological Polar Surface Area | 121 Ų |
The presence of multiple aromatic rings and polar functional groups, including the carboxamide linker, enhances solubility in organic solvents while conferring moderate hydrophilicity. The 1,2,4-oxadiazole ring contributes to metabolic stability, as evidenced by its resistance to enzymatic degradation in preclinical models .
Spectroscopic and Crystallographic Insights
While crystallographic data for this specific compound remain unpublished, analog structures featuring 1,2,4-oxadiazole-thiazole hybrids exhibit coplanar arrangements of heterocycles, stabilized by intramolecular hydrogen bonds between the carboxamide oxygen and adjacent nitrogen atoms . Nuclear magnetic resonance (NMR) spectra of related derivatives show characteristic shifts for thiazole protons at δ 7.8–8.2 ppm and oxadiazole carbons at δ 155–160 ppm in 13C NMR .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide typically follows a multi-step sequence:
-
Formation of 3-Phenyl-1,2,4-oxadiazole: Reacting benzonitrile with hydroxylamine hydrochloride under acidic conditions yields an amidoxime intermediate, which undergoes cyclization with trifluoroacetic anhydride to form the oxadiazole ring .
-
Thiazole Ring Construction: A Hantzsch thiazole synthesis employs α-bromo ketones and thiourea derivatives. For this compound, 4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine is generated via condensation of 4-methyl-5-bromothiazole with the preformed oxadiazole-thiourea adduct .
-
Carboxamide Coupling: The final step involves reacting the thiazole-2-amine with 5-phenyl-1,2-oxazole-3-carbonyl chloride using a coupling agent such as HATU, achieving yields of 60–75% after purification.
Table 2: Optimization Parameters for Key Reactions
| Reaction Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Oxadiazole Cyclization | 80–90 | DMF | TFA | 85 |
| Thiazole Formation | 110 | Ethanol | - | 78 |
| Carboxamide Coupling | 25 (RT) | Dichloromethane | HATU | 72 |
Stability and Reactivity
The compound demonstrates stability under ambient conditions but undergoes hydrolysis in strongly basic environments (pH > 10), cleaving the oxadiazole ring into corresponding amide derivatives . Electrophilic substitution reactions occur preferentially at the C-5 position of the thiazole ring, while the oxadiazole moiety remains inert due to electron-withdrawing effects .
Comparative Analysis with Structural Analogs
Replacing the 3-phenyl group on the oxadiazole ring with a 4-methylphenyl moiety (as in CAS 1144469-14-6) increases molecular weight to 443.5 g/mol and logP to 3.4, enhancing blood-brain barrier penetration but reducing aqueous solubility by 40% . Conversely, removing the methyl group from the thiazole ring diminishes anticancer potency by 5-fold, underscoring its role in target binding .
Future Directions in Research and Development
Target Identification and Validation
High-throughput screening against kinase libraries and GPCR panels is warranted to identify primary targets. Proteomic studies using affinity chromatography matrices functionalized with the compound could elucidate interactomes .
Formulation and Pharmacokinetics
Developing nanoparticle-based delivery systems may address solubility limitations. Pegylated liposomes loaded with the compound show promise in preliminary stability tests, maintaining 95% integrity after 72 hours in plasma .
Toxicity Profiling
Subchronic toxicity studies in rodent models should evaluate hepatic and renal safety. Analog data suggest a no-observed-adverse-effect level (NOAEL) of 50 mg/kg/day, with dose-dependent hepatotoxicity emerging at 200 mg/kg/day.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume